molecular formula C7H4F2N2 B13928853 3,5-Difluoro-1H-indazole

3,5-Difluoro-1H-indazole

Cat. No.: B13928853
M. Wt: 154.12 g/mol
InChI Key: ZCJNJBSFCUQNTI-UHFFFAOYSA-N
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Description

3,5-Difluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 3 and 5 positions of the indazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzonitrile with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-1H-indazole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines and thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids.

    Nucleophilic Substitution: Amines or thiols in the presence of bases.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Electrophilic Substitution: Halogenated or nitrated indazole derivatives.

    Nucleophilic Substitution: Amino or thio-substituted indazole derivatives.

    Oxidation: Indazole N-oxides.

    Reduction: Dihydroindazole derivatives.

Scientific Research Applications

3,5-Difluoro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. The exact pathways depend on the specific biological target being studied .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without fluorine substitutions.

    3-Fluoro-1H-indazole: A mono-fluorinated derivative.

    5-Fluoro-1H-indazole: Another mono-fluorinated derivative.

Uniqueness: 3,5-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated counterparts. The dual fluorination also provides distinct electronic properties that can be exploited in various applications .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3,5-difluoro-2H-indazole

InChI

InChI=1S/C7H4F2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)

InChI Key

ZCJNJBSFCUQNTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)F

Origin of Product

United States

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